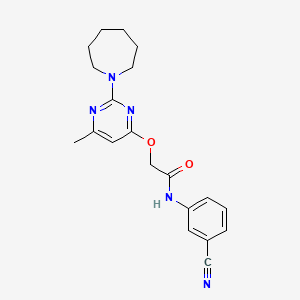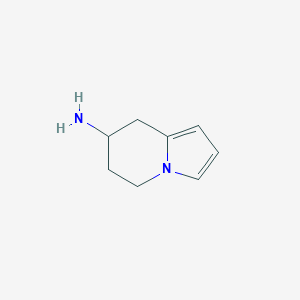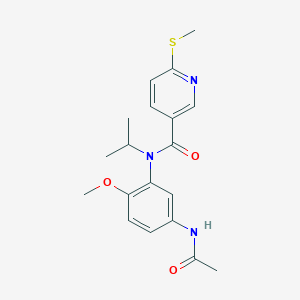
2-((2-(azepan-1-yl)-6-methylpyrimidin-4-yl)oxy)-N-(3-cyanophenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((2-(azepan-1-yl)-6-methylpyrimidin-4-yl)oxy)-N-(3-cyanophenyl)acetamide, also known as AZD-9291, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has shown promising results in the treatment of non-small cell lung cancer (NSCLC).
Wirkmechanismus
2-((2-(azepan-1-yl)-6-methylpyrimidin-4-yl)oxy)-N-(3-cyanophenyl)acetamide selectively inhibits the mutant EGFR kinase activity, which is responsible for the growth and survival of cancer cells. It does not inhibit the wild-type EGFR kinase activity, which is essential for normal cell growth and survival. 2-((2-(azepan-1-yl)-6-methylpyrimidin-4-yl)oxy)-N-(3-cyanophenyl)acetamide irreversibly binds to the mutant EGFR kinase domain, leading to inhibition of downstream signaling pathways and ultimately inducing apoptosis in cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-((2-(azepan-1-yl)-6-methylpyrimidin-4-yl)oxy)-N-(3-cyanophenyl)acetamide include inhibition of EGFR signaling, induction of apoptosis in cancer cells, and inhibition of tumor growth. 2-((2-(azepan-1-yl)-6-methylpyrimidin-4-yl)oxy)-N-(3-cyanophenyl)acetamide has also been shown to have a favorable pharmacokinetic profile, with high oral bioavailability and good tissue penetration.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-((2-(azepan-1-yl)-6-methylpyrimidin-4-yl)oxy)-N-(3-cyanophenyl)acetamide for lab experiments is its high selectivity for mutant EGFR kinase activity, which allows for specific targeting of cancer cells while sparing normal cells. However, one limitation of 2-((2-(azepan-1-yl)-6-methylpyrimidin-4-yl)oxy)-N-(3-cyanophenyl)acetamide is the potential for the development of resistance over time, which may limit its long-term efficacy.
Zukünftige Richtungen
There are several future directions for the development of 2-((2-(azepan-1-yl)-6-methylpyrimidin-4-yl)oxy)-N-(3-cyanophenyl)acetamide. One potential direction is the combination of 2-((2-(azepan-1-yl)-6-methylpyrimidin-4-yl)oxy)-N-(3-cyanophenyl)acetamide with other targeted therapies or immunotherapies to enhance its efficacy. Another direction is the development of second-generation EGFR TKIs that can overcome resistance to 2-((2-(azepan-1-yl)-6-methylpyrimidin-4-yl)oxy)-N-(3-cyanophenyl)acetamide. Finally, the identification of predictive biomarkers that can identify patients who are most likely to benefit from 2-((2-(azepan-1-yl)-6-methylpyrimidin-4-yl)oxy)-N-(3-cyanophenyl)acetamide may also be an important area of future research.
In conclusion, 2-((2-(azepan-1-yl)-6-methylpyrimidin-4-yl)oxy)-N-(3-cyanophenyl)acetamide is a promising third-generation EGFR TKI that has shown significant efficacy in the treatment of NSCLC. Its high selectivity for mutant EGFR kinase activity and favorable safety profile make it a promising candidate for further development and clinical use.
Synthesemethoden
The synthesis of 2-((2-(azepan-1-yl)-6-methylpyrimidin-4-yl)oxy)-N-(3-cyanophenyl)acetamide involves the reaction of 2-chloro-6-methylpyrimidine-4-amine with 1-azepan-1-yl-2-hydroxyethanone to form 2-(azepan-1-yl)-6-methylpyrimidin-4-ol. The resulting compound is then reacted with 3-cyanophenylacetic acid to form the final product, 2-((2-(azepan-1-yl)-6-methylpyrimidin-4-yl)oxy)-N-(3-cyanophenyl)acetamide.
Wissenschaftliche Forschungsanwendungen
2-((2-(azepan-1-yl)-6-methylpyrimidin-4-yl)oxy)-N-(3-cyanophenyl)acetamide has been extensively studied in preclinical and clinical trials for the treatment of NSCLC. It has shown significant efficacy in patients with NSCLC that carry the T790M EGFR mutation, which is known to confer resistance to first-generation EGFR TKIs. 2-((2-(azepan-1-yl)-6-methylpyrimidin-4-yl)oxy)-N-(3-cyanophenyl)acetamide has also been shown to have a favorable safety profile and is well-tolerated by patients.
Eigenschaften
IUPAC Name |
2-[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy-N-(3-cyanophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O2/c1-15-11-19(24-20(22-15)25-9-4-2-3-5-10-25)27-14-18(26)23-17-8-6-7-16(12-17)13-21/h6-8,11-12H,2-5,9-10,14H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOPLAOIGLITBGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCCCCC2)OCC(=O)NC3=CC=CC(=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(3-cyanophenyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 3-{[3-methyl-4-(3-methylphenyl)piperazin-1-yl]sulfonyl}-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2513255.png)

![N-[[4-(2,5-dimethoxyphenyl)-5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-4-(dimethylsulfamoyl)benzamide](/img/structure/B2513260.png)


![8-(furan-2-ylmethyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2513266.png)

![(7-{[(2-Chlorophenyl)methyl]sulfanyl}-5-(4-ethylphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol](/img/structure/B2513268.png)
![4-((1-(2-(cyclopentylamino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-propylcyclohexanecarboxamide](/img/structure/B2513269.png)

![[1-(4-Fluorophenyl)cyclopropyl]-(3-hydroxypyrrolidin-1-yl)methanone](/img/structure/B2513272.png)

